Enhanced Acidity via para-Trifluoromethyl Substitution: A pKa Comparison with Phenylboronic Acid and Isomeric Analogs
The electron-withdrawing para-trifluoromethyl group in the target compound significantly lowers its pKa relative to unsubstituted phenylboronic acid, while the ortho-methoxy group modulates the acidity compared to the non-methoxylated para-CF3 analog [1]. A predicted pKa of 7.84 ± 0.58 for the target compound demonstrates this enhanced acidity, which is a key determinant of its reactivity in cross-coupling and its binding affinity in sensing applications .
| Evidence Dimension | Acidity (pKa) |
|---|---|
| Target Compound Data | 7.84 ± 0.58 (predicted) |
| Comparator Or Baseline | Phenylboronic acid: ~8.8; 4-(Trifluoromethyl)phenylboronic acid: 7.82 ± 0.10 (predicted); 3-(Trifluoromethyl)phenylboronic acid: 7.55 ± 0.10 (predicted) [1] |
| Quantified Difference | Target compound is ~1 pKa unit more acidic than phenylboronic acid and within the range of other CF3-substituted analogs but uniquely modulated by the ortho-methoxy group. |
| Conditions | Predicted values based on computational models and experimental comparisons of related compounds in aqueous solution. |
Why This Matters
Lower pKa values correlate with greater reactivity in Suzuki-Miyaura transmetalation steps and stronger, more pH-sensitive binding to diols, which is crucial for applications in chemical sensing and separation.
- [1] Adamczyk-Woźniak, A., et al. (2019). Structures and properties of trifluoromethylphenylboronic acids. Journal of Molecular Structure, 1180, 237-243. View Source
